molecular formula C15H14O6 B1672810 Javanicin CAS No. 476-45-9

Javanicin

Cat. No. B1672810
CAS RN: 476-45-9
M. Wt: 290.27 g/mol
InChI Key: UWONIGLSEZRPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Javanicin is a highly functionalized naphthaquinone produced by the endophytic fungus Chloridium sp. under liquid and solid media culture conditions . It exhibits strong antibacterial activity against Pseudomonas spp., which are pathogens to both humans and plants . It also displays antifungal properties against human pathogenic fungi, including resistant strains, as well as cytotoxic activities toward the human breast cancer cell lines, MCF-7 .


Synthesis Analysis

The endophytic fungus Chloridium sp. produces Javanicin . In a study, the gene encoded for Sesbania javanica defensin, designated as Javanicin, was cloned into a pTXB-1 plasmid and expressed in the Escherichia coli Origami 2 (DE3) strain . Under optimized conditions, a 34-kDa Javanicin-intein fusion protein was expressed and approximately 2.5–3.5 mg/L of soluble recombinant Javanicin was successfully extracted with over 90% purity .


Molecular Structure Analysis

Javanicin has a molecular formula of C15H14O6 . It contains a total of 36 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 2 aromatic ketones, 2 aromatic hydroxyls, and 1 aliphatic ether .


Chemical Reactions Analysis

The endophytic fungus Chloridium sp. produces Javanicin under liquid and solid media culture conditions . The compound was crystallized and the structure was elucidated by X-ray crystallography .


Physical And Chemical Properties Analysis

Javanicin has a molecular formula of C15H14O6, an average mass of 290.268 Da, and a monoisotopic mass of 290.079041 Da .

Mechanism of Action

Recombinant Javanicin displayed antifungal properties against human pathogenic fungi, including resistant strains . The inhibitory effect of the peptide was initially observed at 4 hours post-treatment and ultimately eradicated within 36 to 48 hours . Confocal laser scanning microscopic analysis implied that the target(s) of Javanicin is conceivably resided in the cell thereby allowing the peptide to penetrate across the membrane and accumulate throughout the fungal body .

Future Directions

Recombinant Javanicin holds great promise as a novel therapeutic agent for further medical applications . It has shown potential as an antifungal agent with extremely low toxicity, which is urgently needed due to the increasing incidence of infection of Cryptococcus neoformans with antifungal drug resistance .

properties

CAS RN

476-45-9

Product Name

Javanicin

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione

InChI

InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3

InChI Key

UWONIGLSEZRPGH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C

Appearance

Solid powder

Color/Form

RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL

Other CAS RN

476-45-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Javanicin;  HSDB 3501;  HSDB-3501;  HSDB3501;  BRN 2296055;  Javanicin (Fusarium); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Javanicin
Reactant of Route 2
Javanicin
Reactant of Route 3
Reactant of Route 3
Javanicin
Reactant of Route 4
Reactant of Route 4
Javanicin
Reactant of Route 5
Javanicin
Reactant of Route 6
Javanicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.